

The Role of 1D228 in Inhibiting Tumor Angiogenesis: A Technical Guide

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Compound of Interest

Compound Name: 1D228

Cat. No.: B15601240

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Abstract

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The compound **1D228** has emerged as a potent small molecule inhibitor with significant anti-angiogenic properties. This technical guide provides an in-depth overview of the role of **1D228** in tumor angiogenesis, detailing its mechanism of action, its effects on endothelial cells, and the signaling pathways it modulates. This document synthesizes available data, presents experimental methodologies for key assays, and visualizes complex biological processes to support further research and drug development efforts in oncology.

Introduction to 1D228

1D228 is a novel, orally bioavailable small molecule inhibitor that demonstrates potent and selective activity against both the c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK) families of receptor tyrosine kinases.[1][2] Both c-Met and TRK signaling pathways are frequently dysregulated in various cancers and play crucial roles in cell proliferation, survival, migration, and angiogenesis.[1][2][3] The dual-targeting nature of **1D228** offers a promising therapeutic strategy by simultaneously blocking two key drivers of tumor progression and neovascularization.[1][2]

Mechanism of Action in Tumor Angiogenesis

1D228 exerts its anti-angiogenic effects primarily by inhibiting the phosphorylation and subsequent activation of c-Met and TRK receptors on vascular endothelial cells.[2] Endothelial cells are known to express both c-Met and TRK receptors, making them direct targets for **1D228**. [2] By blocking these signaling cascades, **1D228** effectively suppresses critical steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation.[2]

Inhibition of c-Met Signaling

The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes endothelial cell motility and invasion, key events in angiogenesis.[1][4] **1D228** has been shown to inhibit the phosphorylation of c-Met in endothelial cells, thereby attenuating downstream signaling through pathways such as PI3K/Akt and MAPK/ERK.[2]

Inhibition of TRK Signaling

The TRK family of receptors (TrkA, TrkB, and TrkC) and their neurotrophin ligands (e.g., Brain-Derived Neurotrophic Factor - BDNF) are also implicated in angiogenesis.[5] Specifically, TrkB signaling has been shown to promote endothelial cell survival and migration.[5] **1D228** effectively inhibits the phosphorylation of TRK receptors, disrupting this pro-angiogenic signaling axis.[2]

Quantitative Analysis of Anti-Angiogenic Effects

While comprehensive quantitative data on the effects of **1D228** on endothelial cells are not extensively available in the public domain, existing studies demonstrate a clear dose-dependent inhibition of key angiogenic processes.

Table 1: Summary of **1D228**'s Effects on Endothelial Cell Functions

Assay	Cell Line(s)	Observed Effect of 1D228	Quantitative Data	Citation(s)
Cell Migration	Endothelial Cells	Inhibition of cell migration	Data not publicly available	[2]
Tube Formation	HUVEC, C166	Dose-dependent inhibition of tube formation	Data not publicly available	[2]
c-Met Phosphorylation	Endothelial Cells	Inhibition of p-c-Met	Data not publicly available	[2]

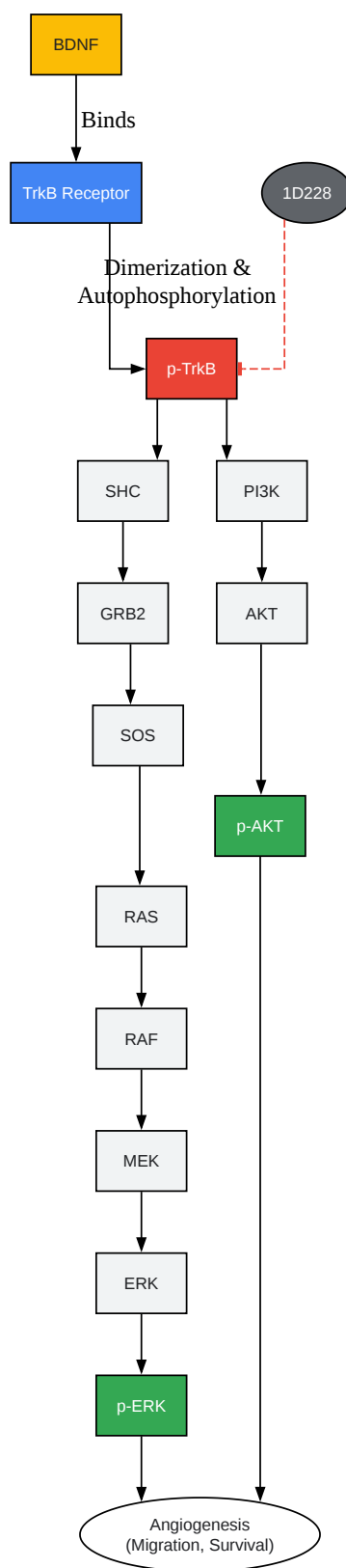
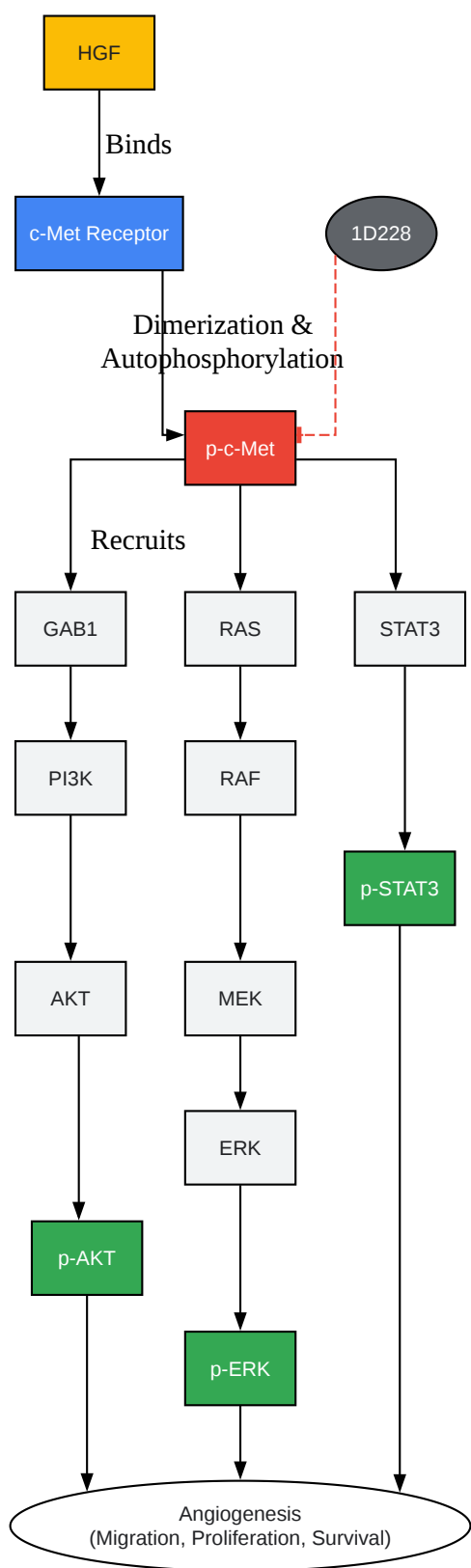
Note: While dose-dependent inhibition is reported, specific IC50 values and other quantitative metrics for endothelial cells are not detailed in the available literature.

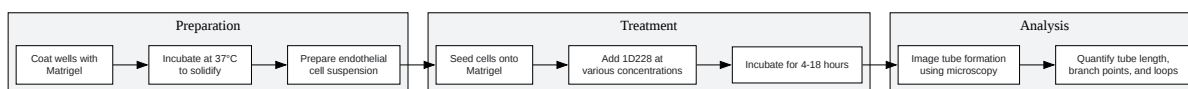
Key Signaling Pathways Modulated by 1D228 in Angiogenesis

The anti-angiogenic activity of **1D228** is mediated through the inhibition of the c-Met and TRK signaling pathways in endothelial cells.

c-Met Signaling Pathway in Angiogenesis

HGF binding to the c-Met receptor on endothelial cells leads to receptor dimerization and autophosphorylation, activating downstream pathways that promote cell migration, proliferation, and survival.





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